N-(1-Phenylcyclopropyl)oxirane-2-carboxamide
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Overview
Description
N-(1-Phenylcyclopropyl)oxirane-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group attached to a phenyl ring, an oxirane (epoxide) ring, and a carboxamide group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes . This approach utilizes the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via a 1,4-addition/epimerization sequence .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-Phenylcyclopropyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the oxirane ring into diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with primary amines to form beta-amino alcohols.
Common Reagents and Conditions:
Oxidation: H2O2, NaOH, Na2CO3
Reduction: LiAlH4, NaBH4
Substitution: Primary amines, acidic or basic catalysts
Major Products Formed:
Oxidation: Oxirane-2,2-dicarboxamides
Reduction: Diols
Substitution: Beta-amino alcohols
Scientific Research Applications
N-(1-Phenylcyclopropyl)oxirane-2-carboxamide has several scientific research applications:
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Phenylcyclopropyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . The compound’s structure allows it to bind to the active site of the inflammasome, preventing its activation and subsequent release of pro-inflammatory cytokines like IL-1β .
Comparison with Similar Compounds
N-(1-Phenylcyclopropyl)oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also features a cyclopropyl ring and a carboxamide group but includes a sulfonamide moiety, which imparts different chemical and biological properties.
N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1-phenylcyclopropyl)oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11(10-8-15-10)13-12(6-7-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTDRPVJLBFZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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